molecular formula C16H22N2O4 B12951889 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12951889
M. Wt: 306.36 g/mol
InChI Key: IXIPKNSPXKSQNO-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the pyridin-2-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrrolidine ring or the pyridin-2-ylmethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid
  • 1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-3-carboxylic acid

Uniqueness

1-(tert-Butoxycarbonyl)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the pyridin-2-ylmethyl group on the pyrrolidine ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substitution patterns.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-11(9-13(18)14(19)20)8-12-6-4-5-7-17-12/h4-7,11,13H,8-10H2,1-3H3,(H,19,20)

InChI Key

IXIPKNSPXKSQNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=N2

Origin of Product

United States

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